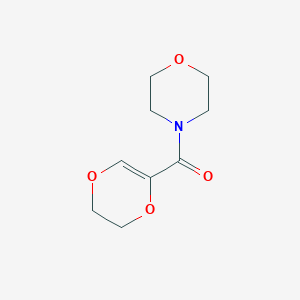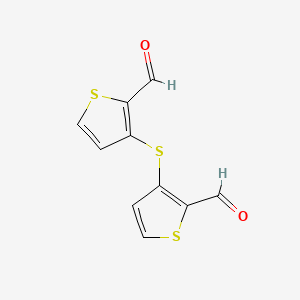
3,3'-Sulfanediyldithiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Thiobis(thiophene-2-carbaldehyde): is an organosulfur compound that features two thiophene rings connected by a sulfur atom, with each thiophene ring bearing an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chloromethylation: Another method involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde group.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3,3’-Thiobis(thiophene-2-carbaldehyde) is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds .
Biology and Medicine: Thiophene derivatives have shown potential in medicinal chemistry for the development of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mécanisme D'action
The mechanism of action of 3,3’-Thiobis(thiophene-2-carbaldehyde) involves its ability to participate in various chemical reactions due to the presence of reactive aldehyde groups and the electron-rich thiophene rings. These structural features allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Thiophene-2-carbaldehyde: A simpler analog with a single thiophene ring and an aldehyde group at the 2-position.
3-Thiophenecarboxaldehyde: Another analog with the aldehyde group at the 3-position.
Uniqueness: 3,3’-Thiobis(thiophene-2-carbaldehyde) is unique due to the presence of two thiophene rings connected by a sulfur atom, which imparts distinct electronic and steric properties compared to its simpler analogs.
Propriétés
Formule moléculaire |
C10H6O2S3 |
|---|---|
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
3-(2-formylthiophen-3-yl)sulfanylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H6O2S3/c11-5-9-7(1-3-13-9)15-8-2-4-14-10(8)6-12/h1-6H |
Clé InChI |
IIWRBHZYXRYAMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1SC2=C(SC=C2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


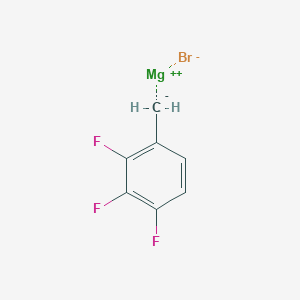
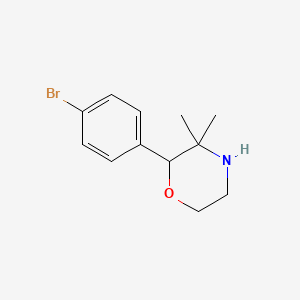
![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)
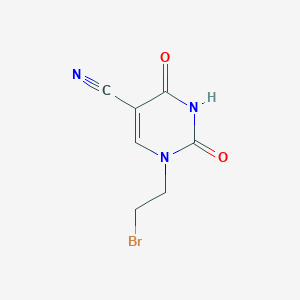

![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
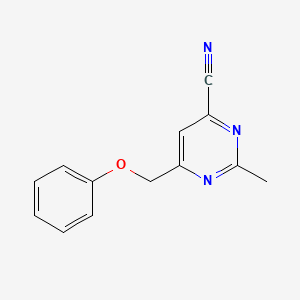

![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
